An In-depth Technical Guide to the Mechanism of Action of Cycloxydim on Acetyl-CoA Carboxylase (ACCase)
An In-depth Technical Guide to the Mechanism of Action of Cycloxydim on Acetyl-CoA Carboxylase (ACCase)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloxydim is a cyclohexanedione (DIM) herbicide that provides post-emergence control of grass weeds.[1] Its herbicidal activity stems from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway.[1][2] This guide elucidates the molecular mechanism of cycloxydim's inhibitory action, details the basis of its selectivity, presents quantitative inhibition data, outlines common resistance mechanisms, and provides standardized experimental protocols for research purposes.
Introduction to ACCase and Cycloxydim
Acetyl-CoA Carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the first committed step in the de novo biosynthesis of fatty acids in plants.[1][4] Fatty acids are essential for the formation of cell membranes, signaling molecules, and energy storage, making ACCase a vital enzyme for plant survival.
In the plant kingdom, two distinct forms of plastidic ACCase exist:
-
Heteromeric ACCase: Found in most dicotyledonous (broadleaf) plants, it is composed of multiple protein subunits. This form is generally insensitive to cycloxydim.[2][5]
-
Homomeric ACCase: Found in the chloroplasts of most grass species (monocots), this is a large, multi-domain polypeptide. This form is the target of cycloxydim and other ACCase-inhibiting herbicides.[2][5]
This structural dichotomy is the primary basis for the selective herbicidal activity of cycloxydim against grasses while leaving most broadleaf crops unharmed.
Molecular Mechanism of Inhibition
Cycloxydim exerts its inhibitory effect by targeting the Carboxyltransferase (CT) domain of the homomeric ACCase enzyme.[2][6][7] The mechanism proceeds as follows:
-
Binding to the CT Domain: Cycloxydim binds to a specific site within the CT domain, which is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[3][6]
-
Overlapping but Distinct Binding Pockets: The binding site for DIM herbicides like cycloxydim is located at the dimer interface of the CT domain.[7][8][9] It partially overlaps with the binding site of another class of ACCase inhibitors, the aryloxyphenoxypropionates (FOPs), but the interactions are distinct.[3][8]
-
Inhibition of Catalysis: By occupying this site, cycloxydim competitively inhibits the binding of the substrate, acetyl-CoA.[6] This physically obstructs the transfer of the carboxyl group, preventing the formation of malonyl-CoA.[4]
-
Cessation of Fatty Acid Synthesis: The blockage of malonyl-CoA production halts the entire fatty acid synthesis pathway. This leads to a rapid depletion of essential lipids required for building and maintaining cell membranes.[2]
-
Cellular Disruption and Plant Death: The loss of membrane integrity causes leakage of cellular contents, cessation of growth, and ultimately, cell death, leading to the demise of the susceptible plant.[2]
Visualization: Metabolic Pathway Inhibition
The following diagram illustrates the role of ACCase in the fatty acid synthesis pathway and the specific point of inhibition by cycloxydim.
Quantitative Inhibition Data
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[10] The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity.[11][12]
The sensitivity of ACCase to cycloxydim varies significantly depending on the plant species and the presence of resistance-conferring mutations. Below is a table summarizing representative inhibition data.
| Plant Species | ACCase Allele (Mutation) | IC50 (µM) for Cycloxydim | Resistance Level | Reference |
| Alopecurus myosuroides | Wild Type (Ile-1781) | ~ 1.5 - 2.5 | Susceptible | [13] |
| Alopecurus myosuroides | Mutant (Leu-1781) | > 100 | Resistant | [13] |
| Alopecurus myosuroides | Wild Type (Ile-2041) | ~ 1.5 - 2.5 | Susceptible | [13] |
| Alopecurus myosuroides | Mutant (Asn-2041) | ~ 3.0 - 4.0 | Susceptible | [13] |
| Avena fatua | Susceptible Biotype (S1) | GR50 = 4.7 g a.i./ha | Susceptible | [5] |
| Avena fatua | Resistant Biotype (R4) | GR50 = 31.8 g a.i./ha | Resistant | [5] |
*Note: GR50 values represent the dose required to reduce plant growth by 50% in whole-plant assays, which correlates with biochemical IC50 values.
Mechanisms of Target-Site Resistance
The widespread use of ACCase inhibitors has led to the evolution of resistant weed biotypes. The predominant mechanism is target-site resistance (TSR), which involves single nucleotide polymorphisms (SNPs) in the ACCase gene that result in amino acid substitutions within the CT domain.[5][14][15] These substitutions can reduce the binding affinity of cycloxydim, rendering the enzyme less sensitive to inhibition.
| Amino Acid Position* | Substitution | Effect on Cycloxydim Sensitivity | Notes |
| 1781 | Isoleucine → Leucine (Ile1781Leu) | High Resistance | Confers broad cross-resistance to both DIM and FOP herbicides.[13][14] |
| 2078 | Aspartate → Glycine (Asp2078Gly) | High Resistance | Primarily confers resistance to DIM herbicides.[3] |
| 2041 | Isoleucine → Asparagine (Ile2041Asn) | No or minimal effect | Primarily confers resistance to FOP herbicides, with little impact on DIMs like cycloxydim.[2][6][13] |
| 2027 | Tryptophan → Cysteine (Trp2027Cys) | No effect | Confers resistance to FOPs only.[3] |
*Position numbers correspond to the Alopecurus myosuroides ACCase sequence.
Experimental Protocols
Protocol for ACCase Extraction and In Vitro Inhibition Assay
This protocol describes a method for extracting active ACCase from plant tissue and determining its sensitivity to cycloxydim.
I. Materials and Reagents:
-
Plant Tissue: 1-2 g of young, actively growing leaf tissue from a susceptible grass species (e.g., barley, barnyard grass).[16]
-
Extraction Buffer (4°C): 100 mM Tricine-HCl (pH 8.0), 10% (v/v) glycerol, 1 mM EDTA, 20 mM DTT, 0.5% (w/v) polyvinylpyrrolidone (PVPP), 1 mM phenylmethylsulfonyl fluoride (PMSF), 2 mM benzamidine hydrochloride.[16]
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃ (or H¹⁴CO₃⁻ for radiometric assay), 25 mM ATP.[17]
-
Substrate: 4.5 mM Acetyl-CoA (lithium salt).[17]
-
Inhibitor: Cycloxydim stock solution in DMSO.
II. Enzyme Extraction Procedure:
-
Grind 1 g of leaf tissue to a fine powder in a pre-chilled mortar with liquid nitrogen.[16]
-
Homogenize the frozen powder in 10 mL of ice-cold extraction buffer.[16]
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge at 25,000 x g for 20 minutes at 4°C to remove cell debris.[16]
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using the Bradford method.[16]
III. ACCase Activity Assay (Colorimetric Method): This assay indirectly measures ACCase activity by quantifying the ADP produced, which is then used to measure phosphate. A malachite green-based assay is suitable for this.[17]
-
Prepare a reaction mixture in a microplate well containing 25 µL of enzyme extract, 150 µL of assay buffer, and 25 µL of cycloxydim solution at various concentrations (e.g., 0 to 100 µM). Include a no-inhibitor control.[17]
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of 4.5 mM acetyl-CoA.[17]
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding a quenching agent (e.g., acid).
-
Add malachite green reagent to quantify the inorganic phosphate released from ATP hydrolysis during the reaction.
-
Read the absorbance at ~620-650 nm.
IV. Data Analysis:
-
Calculate the percentage of inhibition for each cycloxydim concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Molecular Analysis of Target-Site Resistance
This protocol outlines the workflow to identify point mutations in the ACCase gene.
I. Materials:
-
Genomic DNA extraction kit suitable for plants.
-
PCR primers designed to flank the CT domain of the grass ACCase gene.
-
High-fidelity DNA polymerase and PCR reagents.
-
DNA sequencing service.
II. Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from leaf tissue of both suspected resistant and known susceptible plant biotypes.
-
PCR Amplification: Amplify the ~3,300 bp region encoding the CT domain using established primers. Use a high-fidelity polymerase to minimize PCR errors.
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads.
-
Translate the nucleotide sequence into its corresponding amino acid sequence.
-
Align the sequence from the resistant plant against the sequence from the susceptible plant and a reference sequence (e.g., from GenBank).
-
Identify any non-synonymous mutations (nucleotide changes that result in an amino acid substitution) at known resistance-conferring positions (e.g., 1781, 2078).[14]
-
Visualization: Experimental Workflow for Resistance Analysis
This diagram outlines the logical flow from field observation to molecular confirmation of target-site resistance.
References
- 1. fao.org [fao.org]
- 2. scielo.br [scielo.br]
- 3. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Isoleucine Residue within the Carboxyl-Transferase Domain of Multidomain Acetyl-Coenzyme A Carboxylase Is a Major Determinant of Sensitivity to Aryloxyphenoxypropionate But Not to Cyclohexanedione Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in the molecular basis of resistance to the cyclohexanedione herbicide sethoxydim in Lolium multiflorum : Rothamsted Research [repository.rothamsted.ac.uk]
- 15. Evolution of generalist resistance to herbicide mixtures reveals a trade-off in resistance management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 17. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
